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Compound of Interest

Compound Name: 1-Ethoxymethyl-2-iodoimidazole

Cat. No.: B114127

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of
numerous therapeutic agents. Among its many variations, 2-iodoimidazole derivatives have
emerged as a class of compounds with significant potential for diverse biological activities. This
guide provides a comparative overview of the reported biological activities of various 2-
iodoimidazole and related imidazole derivatives, offering a valuable resource for researchers
engaged in the discovery and development of novel therapeutic agents. While specific
experimental data for 1-Ethoxymethyl-2-iodoimidazole derivatives remains elusive in publicly
available literature, this guide leverages data from structurally related compounds to provide a
contextual understanding of their potential biological profile.

Comparative Analysis of Biological Activity

The biological activity of imidazole derivatives is profoundly influenced by the nature and
position of substituents on the imidazole ring. The introduction of an iodine atom at the 2-
position, in particular, has been shown to modulate the anticancer and antimicrobial properties
of these compounds. The following tables summarize the quantitative biological activity data for
a selection of 2-iodoimidazole and other relevant imidazole derivatives from various studies.

Anticancer Activity Data

The cytotoxicity of various imidazole derivatives has been evaluated against a range of human
cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a
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compound's potency in inhibiting cancer cell growth.

Compound o Cancer Cell
Derivative . IC50 (pM) Reference
Class Line
Not explicitly
2-lodo-1,5- 4-Hydroxy provided in IC50,
_ MDA-MB-435
diphenyl-1H- methyl but showed [1]
- : (Breast) I
imidazole substituted significant
inhibition
o N-methyl- MDA-MB-231
Nitroimidazole o <16.7 [2]
nitroimidazole (Breast)
o N-ethyl- MDA-MB-231
Nitroimidazole o <16.7 [2]
nitroimidazole (Breast)
o N-methyl-
Nitroimidazole o A549 (Lung) >16.7 [2]
nitroimidazole
o N-ethyl-
Nitroimidazole T A549 (Lung) >16.7 [2]
nitroimidazole
Benzimidazole- PANC-1
] Compound 4r ] 55 [3]
Oxadiazole (Pancreatic)
Benzimidazole-
) Compound 4r A549 (Lung) 0.3 [3]
Oxadiazole
Benzimidazole-
Compound 4r MCF-7 (Breast) 0.5 [3]

Oxadiazole

Antimicrobial Activity Data

The antimicrobial efficacy of imidazole derivatives is typically assessed by determining the
Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that
prevents visible growth of a microorganism.
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Compound o . .
Derivative Microorganism MIC (ug/mL) Reference

Class
Indolylbenzo[d]i Staphylococcus

] Y el 3ao Py <1 [4]
midazoles aureus
Indolylbenzold]i Staphylococcus

) Y el 3aq Py <1 [4]
midazoles aureus
Indolylbenzo[d]i Staphylococcus

) Y el 3aa Phy 3.9 [4]
midazoles aureus (MRSA)
Indolylbenzo[d]i Staphylococcus

) Y el 3ad Py 3.9-7.8 [4]
midazoles aureus (MRSA)
Indolylbenzo[d]i Mycobacterium

) 3ag ) 3.9 [4]
midazoles smegmatis
Indolylbenzo[d]i ) )

) 3ag Candida albicans 3.9 [4]
midazoles
Indolylbenzo[d]i ) )

] 3aq Candida albicans 3.9 [4]
midazoles

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the

biological activity of imidazole derivatives, based on the reviewed literature.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes can, under defined conditions, reflect the number of viable cells present.

» Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 103

cells/well) and allowed to adhere overnight.

o Compound Treatment: The cells are then treated with various concentrations of the test

compounds (e.g., 1-Ethoxymethyl-2-iodoimidazole derivatives and reference drugs) and
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incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT solution (e.g., 20 puL of 5 mg/mL solution) is
added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl
sulfoxide (DMSOQ), is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control
cells, and the IC50 value is determined by plotting the percentage of inhibition against the
compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in
a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in
a 96-well microtiter plate.

Inoculation: Each well is inoculated with the microbial suspension to a final concentration of
approximately 5 x 10> CFU/mL.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours
for bacteria, 35°C for 24-48 hours for fungi).

Determination of MIC: The MIC is determined as the lowest concentration of the compound
at which there is no visible growth of the microorganism.

Visualization of Experimental Workflow
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The following diagram illustrates a general workflow for the synthesis and biological screening
of novel imidazole derivatives.

Chemical Synthesis

Starting Materials
(e.g., Imidazole, Ethoxymethyl Chloride, lodine)

Chemical Reaction
(e.g., N-alkylation, lodination)

Purification & Characterization
(e.g., Chromatography, NMR, MS)

Biological Screening

Synthesized Derivatives
(1-Ethoxymethyl-2-iodoimidazole analogs)

Anticancer Assays Antimicrobial Assays
(e.g., MTT, Cell Cycle Analysis) (e.g., MIC, MBC/MFC)

Data Analysis & Further Steps
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Caption: General workflow for synthesis and biological evaluation of imidazole derivatives.

Concluding Remarks

The available scientific literature strongly suggests that the 2-iodoimidazole scaffold is a
promising template for the development of novel anticancer and antimicrobial agents. While
direct biological data for 1-Ethoxymethyl-2-iodoimidazole derivatives is not yet reported, the
comparative data presented in this guide from structurally related compounds provides a
valuable starting point for researchers. The ethoxymethyl group at the N1 position may
influence the compound's physicochemical properties, such as solubility and cell permeability,
which could in turn impact its biological activity. Further investigation into the synthesis and
comprehensive biological evaluation of 1-Ethoxymethyl-2-iodoimidazole derivatives is
warranted to fully elucidate their therapeutic potential. The experimental protocols and workflow
outlined here provide a robust framework for such future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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iodoimidazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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